Quinolin-7-amine;1,3,5-trinitrobenzene
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Overview
Description
Quinolin-7-amine;1,3,5-trinitrobenzene is a compound that combines the structural features of quinoline and trinitrobenzene. Quinoline is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring. It is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry . On the other hand, 1,3,5-trinitrobenzene is an aromatic compound with three nitro groups attached to a benzene ring, known for its explosive properties and use in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinolin-7-amine, typically involves the Skraup synthesis, which is the most general method. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction mechanism includes the initial dehydration of glycerol to acrolein, followed by cyclization and oxidation to form quinoline .
For the preparation of 1,3,5-trinitrobenzene, the nitration of benzene derivatives is a common method. This involves the direct substitution of hydrogen atoms on the benzene ring with nitro groups using nitric acid in the presence of sulfuric acid . The reaction requires high temperatures and produces a mixture of products, which are then separated and purified .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale Skraup synthesis, utilizing continuous flow reactors to ensure efficient heat management and product yield . For 1,3,5-trinitrobenzene, industrial production typically involves the controlled nitration of benzene in batch reactors, followed by crystallization and purification processes to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Quinolin-7-amine;1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups in 1,3,5-trinitrobenzene can be reduced to amino groups under specific conditions.
Reduction: Quinoline derivatives can undergo reduction reactions to form dihydroquinolines.
Substitution: Both quinoline and trinitrobenzene can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under acidic or basic conditions
Major Products
Scientific Research Applications
Quinolin-7-amine;1,3,5-trinitrobenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Quinolin-7-amine;1,3,5-trinitrobenzene involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trinitrobenzene: Similar in structure but lacks the quinoline moiety, limiting its biological applications.
Uniqueness
Quinolin-7-amine;1,3,5-trinitrobenzene is unique due to its combined structural features, allowing it to participate in a wider range of chemical reactions and applications compared to its individual components .
Properties
CAS No. |
61653-19-8 |
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Molecular Formula |
C15H11N5O6 |
Molecular Weight |
357.28 g/mol |
IUPAC Name |
quinolin-7-amine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C9H8N2.C6H3N3O6/c10-8-4-3-7-2-1-5-11-9(7)6-8;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-6H,10H2;1-3H |
InChI Key |
IARGASQUNFJJBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)N=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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